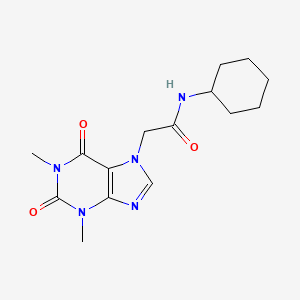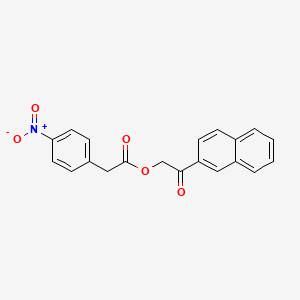![molecular formula C16H16N2O5S B5860563 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as DABCYL, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a sulfonamide derivative and is widely used as a quencher in fluorescence resonance energy transfer (FRET) experiments. DABCYL has also been used as a marker in enzyme assays, fluorescent probes, and as a diagnostic tool in medical research.
Mécanisme D'action
The mechanism of action of 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is based on its ability to absorb energy from a fluorescent molecule and dissipate it as heat. This process is known as quenching and is the basis of its application in FRET experiments. When this compound is in close proximity to a fluorescent molecule, it absorbs the energy emitted by the fluorescent molecule and dissipates it as heat, thereby reducing the fluorescence signal.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid in lab experiments is its ability to act as a quencher in FRET experiments. This allows scientists to measure distances between molecules and study molecular interactions. However, one of the limitations of using this compound is that it can only be used in experiments that involve fluorescent molecules. Additionally, this compound can interfere with other chemical reactions in the experiment, leading to false results.
Orientations Futures
There are several possible future directions for research involving 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid. One area of research could focus on developing new and improved quenchers for use in FRET experiments. Another area of research could focus on finding new applications for this compound in medical research, such as in the development of diagnostic tools for diseases. Additionally, researchers could investigate the potential toxicity of this compound and its effects on living organisms.
Méthodes De Synthèse
3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid can be synthesized through a multi-step process starting with the reaction of 3-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with dimethylamine and sodium sulfite to yield the final product, this compound.
Applications De Recherche Scientifique
3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has a wide range of applications in scientific research. One of the most significant applications of this compound is in FRET experiments. FRET is a widely used technique in molecular biology that allows the measurement of distances between molecules. This compound is used as a quencher in FRET experiments due to its ability to absorb energy from a fluorescent molecule and dissipate it as heat, thereby reducing the fluorescence signal.
Propriétés
IUPAC Name |
3-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-8-4-5-11(10-14)15(19)17-13-7-3-6-12(9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPAGBWWUMZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)


![8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5860511.png)

![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)

![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)

![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)